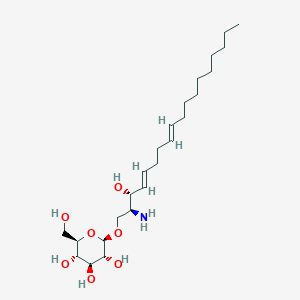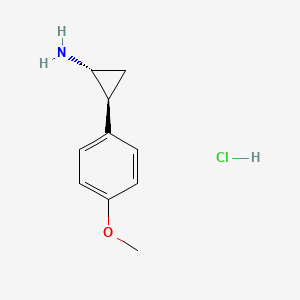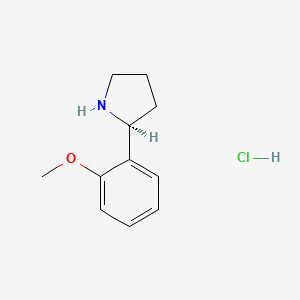
2S-amino-3R-hydroxy-4E,8E-octadecadienyl,beta-D-glucopyranoside
Vue d'ensemble
Description
2S-amino-3R-hydroxy-4E,8E-octadecadienyl,beta-D-glucopyranoside, also known as 2SAHODEG, is a naturally occurring glycoside found in many plants, fungi, and bacteria. It is a key component of many biological processes and is commonly used in research and laboratory experiments. 2SAHODEG is a small molecule with a molecular weight of about 513.45 g/mol and is composed of an amino group, a hydroxy group, and a glucopyranoside. It has been studied extensively for its potential therapeutic applications and has been found to have beneficial effects on a variety of biological processes.
Applications De Recherche Scientifique
Glucosinolate Structural Diversity and Metabolism
Glucosinolates, characterized by a glucopyranosyl unit, have been extensively studied for their metabolism in plants and potential health benefits. The diversity of glucosinolates, including over 88 well-characterized structures, reveals their significant role in plant defense and human health, particularly in cancer prevention. These compounds, upon enzymatic hydrolysis, lead to various bioactive products like isothiocyanates, highlighting the importance of understanding their chemical synthesis, identification, and metabolism for potential therapeutic applications (Blažević et al., 2019).
Synthesis of Carbohydrate Processing Inhibitors
The synthesis of C-glycoside mimetics, including those based on glucopyranoside structures, has been explored for their potential as inhibitors of carbohydrate processing enzymes. This research highlights the importance of these compounds in developing therapeutic agents targeting diseases like diabetes and other metabolic disorders by inhibiting key enzymes involved in carbohydrate metabolism (Cipolla et al., 1997).
Enzymology of β-Glucanases
Studies on β-glucanases, enzymes that hydrolyze β-glucan structures including glucopyranosyl residues, provide insights into their potential applications in biotechnology and medicine. The enzymology and folding of these enzymes, studied through X-ray crystallography, highlight their specificity and potential for designing enzymes for industrial and therapeutic purposes, emphasizing the versatility of glucopyranosyl-related structures in scientific research (Heinemann et al., 1996).
Biological Activities of D-Glucans
D-Glucans, including those with glucopyranosyl units, have been studied for their broad spectrum of biological activities, such as immune system stimulation and antitumor properties. Chemical modifications of D-glucans can enhance their solubility and bioactivity, offering promising avenues for developing novel therapeutic agents with applications in cancer treatment, immunomodulation, and beyond (Kagimura et al., 2015).
Glucokinase Activators in Diabetes Treatment
Research on small molecule glucokinase activators, which could include structures similar to glucopyranoside derivatives, presents a novel approach to treating type 2 diabetes. By modulating key metabolic pathways in the liver and pancreatic β-cells, these compounds demonstrate the therapeutic potential of targeting specific enzymes for glucose homeostasis, underscoring the relevance of glucopyranosyl-related compounds in metabolic disease research (Sarabu et al., 2008).
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3R,4E,8E)-2-amino-3-hydroxyoctadeca-4,8-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H45NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h10-11,14-15,18-24,26-30H,2-9,12-13,16-17,25H2,1H3/b11-10+,15-14+/t18-,19+,20+,21+,22-,23+,24+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRVJNPAUIAOKZ-ONHJFEJBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C/CC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2S-amino-3R-hydroxy-4E,8E-octadecadienyl,beta-D-glucopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,4-dimethoxybenzyl)-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2568286.png)
![6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2568287.png)
![3-(Pyridin-4-yloxymethyl)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2568288.png)




![1-(2,3-Dimethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2568297.png)
![4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline hydrochloride](/img/structure/B2568299.png)



